
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide is a derivative of benzamide, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and analyzed for various properties and potential applications.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the acylation of amines with benzoyl chloride or similar acylating agents. For instance, the synthesis of antipyrine derivatives reported in one study involves good yields and spectroscopic characterization . Another study describes the synthesis of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, which are structurally modified from metoclopramide . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
X-ray diffraction techniques are commonly used to determine the crystal structure of benzamide derivatives. For example, the crystal packing of antipyrine derivatives is stabilized by hydrogen bonds and π-interactions . Similarly, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, revealing its crystallization in a triclinic system . These techniques could be applied to ascertain the molecular structure of the compound .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization and proton transfer. A study on the mass spectrometry-induced cyclization of protonated N-[2-(benzoyloxy)phenyl]-benzamide shows the elimination of benzoic acid to yield a benzoxazole derivative . The compound of interest may also undergo similar reactions, which could be investigated using mass spectrometry and other analytical techniques.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the fluorescence effects induced by the ESIPT process in 2-Hydroxy-N-(2-phenylethyl)benzamide are affected by pH and medium polarity . The antioxidant properties of benzamide derivatives can be determined using free radical scavenging tests, as demonstrated in one study . These properties are essential for understanding the potential applications of the compound .
Relevant Case Studies
Case studies involving benzamide derivatives often focus on their biological activities. For example, novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were synthesized and tested for antifungal activity, showing promising results against various fungi . Another study found that certain N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives exhibit gastrointestinal prokinetic and antiemetic activities . These case studies provide insights into the potential therapeutic uses of benzamide derivatives, including the compound of interest.
Aplicaciones Científicas De Investigación
Electrophilic Cyclization in Organic Synthesis
Electrophilic cyclization is a key reaction in the synthesis of various organic compounds. For example, the electrophilic cyclization of N,N-diethyl 4-N,N-(dimethylamino)-2-(3-N,N-dimethyldimethylaminophenylchalcogeno)benzamides with POCl3 yields 2,7-bis-N,N-dimethylaminochalcogenoxanthen-9-ones. This process demonstrates the utility of benzamide derivatives in synthesizing complex organic structures with potential applications in materials science and medicinal chemistry (D. Valle, D. Donnelly, Jason J. Holt, M. Detty, 2005).
Herbicidal Activity
Benzamides have been explored for their herbicidal properties. N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a benzamide derivative, shows activity against annual and perennial grasses, highlighting the role of benzamide compounds in the development of agricultural chemicals (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Antifungal Activity
Novel benzamide derivatives have been investigated for their antifungal properties. Compounds such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives display significant antifungal activity, suggesting the potential of benzamide frameworks in developing new antifungal agents (I. Ienascu, T. Balaeș, C. Petre, Raluca Pop, A. Cata, M. Stefanut, P. Albu, M. Poenaru, 2018).
Mitosis Inhibition in Plant Cells
Certain benzamide derivatives are potent inhibitors of mitosis in plant cells, offering insights into plant growth regulation and the development of new agrochemicals. N-(1,1-Dimethylpropynyl) benzamide series, for example, have shown to selectively inhibit mitosis at low concentrations, providing a tool for studying plant cell division and potentially developing herbicides (G. Merlin, F. Nurit, P. Ravanel, J. Bastide, C. Coste, M. Tissut, 1987).
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-22(2)18-10-6-7-15(13-18)19(23)21-14-20(24,17-11-12-17)16-8-4-3-5-9-16/h3-10,13,17,24H,11-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNYFJZWXAAJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2521337.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2521339.png)
![3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2521340.png)
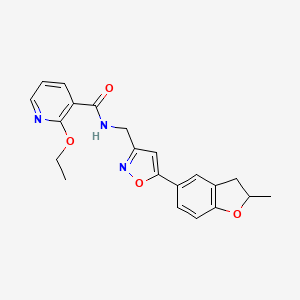
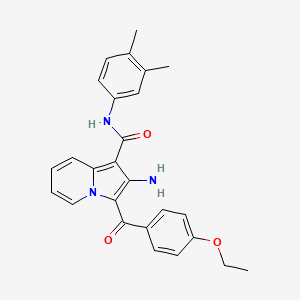
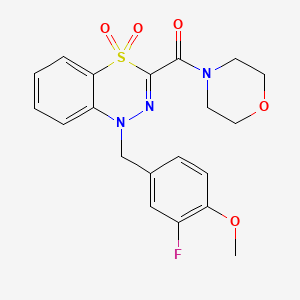
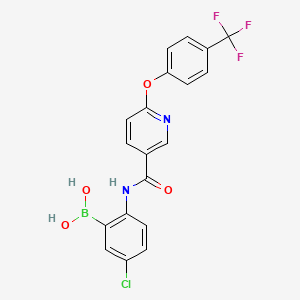

![1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2521352.png)

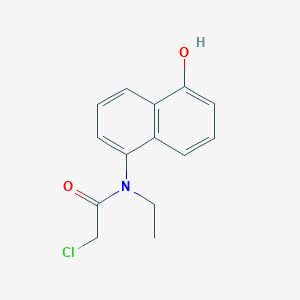
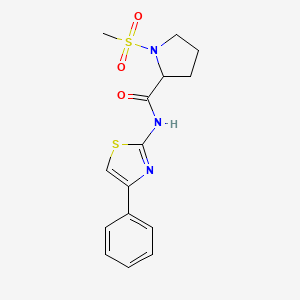
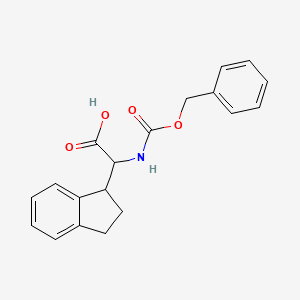
![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate](/img/structure/B2521360.png)